molecular formula C10H17N2O15P3 B12516771 N1-Methylpseudouridine 5'-Triphosphate Sodium Salt (ca. 100mM in Water)

N1-Methylpseudouridine 5'-Triphosphate Sodium Salt (ca. 100mM in Water)

Cat. No.: B12516771
M. Wt: 498.17 g/mol
InChI Key: OLRONOIBERDKRE-UHFFFAOYSA-N
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Description

N1-Methylpseudouridine-5’-triphosphate is a modified nucleoside triphosphate used primarily in RNA research and synthesis. This compound is a derivative of pseudouridine, where a methyl group is added to the nitrogen at the first position of the pseudouridine base. This modification enhances the stability and translational efficiency of messenger RNAs (mRNAs) and reduces their immunogenicity, making it a valuable tool in the development of RNA-based therapeutics and vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Methylpseudouridine-5’-triphosphate is synthesized through a series of chemical reactions starting from pseudouridine. The synthesis involves the methylation of pseudouridine at the N1 position, followed by the phosphorylation of the resulting compound to form the triphosphate. The reaction conditions typically involve the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of N1-methylpseudouridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated synthesizers and stringent quality control measures. The compound is usually supplied as a sodium salt solution at a concentration of 100 mM .

Chemical Reactions Analysis

Types of Reactions

N1-Methylpseudouridine-5’-triphosphate primarily undergoes substitution reactions, where the modified nucleoside is incorporated into RNA strands during in vitro transcription. It can also participate in phosphorylation and dephosphorylation reactions, which are essential for its synthesis and degradation .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of N1-methylpseudouridine-5’-triphosphate include methylating agents (e.g., methyl iodide), phosphorylating agents (e.g., phosphorus oxychloride), and various enzymes (e.g., T7 RNA polymerase) for in vitro transcription. The reactions are typically carried out under controlled pH and temperature conditions to ensure high efficiency and yield .

Major Products Formed

The major product formed from the incorporation of N1-methylpseudouridine-5’-triphosphate into RNA is modified mRNA, which exhibits enhanced stability and reduced immunogenicity. This modified mRNA can be used in various therapeutic applications, including vaccines and gene therapy .

Scientific Research Applications

N1-Methylpseudouridine-5’-triphosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-methylpseudouridine-5’-triphosphate involves its incorporation into mRNA during in vitro transcription. The methylation at the N1 position of pseudouridine enhances the stability of the mRNA by reducing its susceptibility to enzymatic degradation. This modification also reduces the immunogenicity of the mRNA, making it less likely to trigger an immune response. The modified mRNA can then be translated into proteins with higher efficiency, making it a valuable tool for therapeutic applications .

Properties

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[[3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)

InChI Key

OLRONOIBERDKRE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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